Potassium trifluoro(2-fluoropyridin-3-yl)borate
Description
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoropyridin-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPUNXCYJCTALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111732-91-2 | |
| Record name | Borate(1-), trifluoro(2-fluoro-3-pyridinyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium Trifluoro(2-fluoropyridin-3-yl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-fluoropyridin-3-yl)borate can be synthesized through several methods. One common method involves the reaction of 2-fluoropyridine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides, forming biaryl or heterobiaryl structures. Key findings include:
Reaction Conditions and Catalysts
| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Aryl bromides | Pd(OAc)₂/PPh₃ | THF/H₂O | 80–90°C | 61–96 | |
| Aryl chlorides | Pd(OAc)₂/PPh₃ | CPME/H₂O | 95°C | 52–83 | |
| 3-Chloropyridine | Pd(OAc)₂/PPh₃ | Dioxane | 25°C | 30–83 |
Mechanistic Notes :
-
The trifluoroborate group acts as a stable boron nucleophile, transmetallating with palladium intermediates .
-
Electron-withdrawing fluorine substituents on the pyridine ring accelerate oxidative addition .
Photoredox Catalysis
Under visible-light irradiation, this reagent engages in radical-mediated couplings. A representative example:
Reaction :
textPotassium trifluoro(2-fluoropyridin-3-yl)borate + 2-(trifluoromethoxy)phenyl triflate → 2-Fluoro-3-(2-(trifluoromethoxy)phenyl)pyridine
Key Factors :
-
Photocatalysts (e.g., Ir-based complexes) generate aryl radicals.
-
The trifluoroborate’s stability under radical conditions prevents premature decomposition .
Ester Exchange Reactions
The boron-fluorine bonds enable catalytic activity in transesterification:
Example :
textEthyl acetate + methanol → Methyl acetate (catalyzed by this compound)
Role of Fluorine :
Nucleophilic Substitution
The pyridinyl nitrogen facilitates SNAr reactions with electrophiles:
| Electrophile | Product | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 3-Chloro-4-fluorobenzyl bromide | 2-Fluoro-3-(3-chloro-4-fluorobenzyl)pyridine | DMF | 85 | |
| Methyl iodide | 2-Fluoro-3-methylpyridine | Acetone | 78 |
Optimization :
Stability and Handling
Comparative Reactivity
| Property | This compound | Phenyltrifluoroborate |
|---|---|---|
| Suzuki-Miyaura Yield | 61–96% | 70–92% |
| Radical Stability | High | Moderate |
| Hydrolysis Rate (pH 7) | 0.5% per hour | 2.1% per hour |
Scientific Research Applications
Chemical Properties and Structure
Potassium trifluoro(2-fluoropyridin-3-yl)borate has the molecular formula and a molecular weight of approximately 202.99 g/mol. The compound features a trifluoroborate group attached to a 2-fluoropyridine ring, which enhances its reactivity due to the presence of both fluorine atoms and the nitrogen heteroatom in the pyridine structure. This combination imparts unique electronic properties that facilitate various chemical reactions.
Catalysis in Organic Synthesis
One of the primary applications of this compound is as a reagent in catalytic systems, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound acts as a boron source, enabling the formation of carbon-carbon bonds under mild reaction conditions. Studies have shown that using this compound can enhance yields while maintaining the integrity of sensitive functional groups within substrates .
Synthesis of Boronic Esters
This compound serves as an intermediate for synthesizing boronic esters, which are crucial in medicinal chemistry and materials science. The transformation involves reacting this compound with various electrophiles under controlled conditions to yield boronic esters with high selectivity and efficiency .
Immunomodulatory Drug Development
Recent research indicates that this compound can be utilized in the development of immunomodulatory drugs. Its ability to facilitate Csp²–Csp² bond formation is particularly valuable for constructing complex molecular architectures found in pharmaceutical compounds .
Case Study 1: Enhanced Suzuki–Miyaura Coupling
A study by Bolshan et al. demonstrated that replacing traditional alkali bases with this compound significantly improved the efficiency of Suzuki–Miyaura coupling reactions involving glutarimide derivatives. The researchers reported high yields while preserving sensitive stereocenters, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Formation of Boronic Esters
In another investigation, researchers successfully synthesized various boronic esters from this compound using trimethylsilyl chloride as a reagent. This method provided a straightforward approach to producing boronic esters with minimal side reactions, highlighting its practical application in organic synthesis .
Comparative Analysis with Other Organoboron Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | C₅H₃BF₄NK | Unique trifluoroborate structure with nitrogen heteroatom; used for cross-coupling reactions |
| Potassium trifluoro(6-fluoropyridin-3-yl)borate | C₅H₃BF₄K | Similar structure but different substitution pattern; explored for organic electronics |
| Potassium organotrifluoroborates | General formula varies | Broad category; includes various functional groups; utilized in diverse organic reactions |
Mechanism of Action
The mechanism of action of Potassium trifluoro(2-fluoropyridin-3-yl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyridinyl Trifluoroborates
Potassium Trifluoro(6-fluoropyridin-3-yl)borate (CAS 1111732-94-5)
- Structural Difference : Fluorine is at the 6-position of the pyridine ring instead of the 2-position.
- However, the electron-withdrawing effect of fluorine may vary based on its position, influencing substrate compatibility .
- Storage : Stable at room temperature, unlike the 2-fluoro analog requiring refrigeration .
Potassium Trifluoro(pyridin-3-yl)borate (CAS 561328-69-6)
- Structural Difference : Lacks fluorine on the pyridine ring.
Substituted Phenyl Trifluoroborates
Potassium Trifluoro(4-fluorophenyl)borate (CAS 192863-35-7)
- Structural Difference : Contains a fluorophenyl group instead of fluoropyridinyl.
- Reactivity : Phenyl-based trifluoroborates generally exhibit lower reactivity in heteroaryl couplings due to reduced electron-deficient character compared to pyridinyl derivatives .
- Applications : Preferred for aryl-aryl bond formations rather than heteroaryl couplings .
Potassium Trifluoro(3-nitrophenyl)borate (CAS 2782884)
Heteroaromatic and Functionalized Trifluoroborates
Potassium Trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate
- Structural Difference : Substituted with a trifluoromethyl (-CF₃) group at the 6-position.
Potassium Trifluoro(6-isopropoxypyridin-3-yl)borate (TB-8520)
Comparative Data Table
Key Research Findings
- Electronic Effects: Fluorine at the 2-position on pyridine increases electron deficiency, improving oxidative addition rates in Suzuki-Miyaura reactions compared to non-fluorinated analogs .
- Steric Considerations : 2-Fluoro substitution introduces steric hindrance, reducing coupling yields with bulky substrates compared to 6-fluoro derivatives .
- Synthetic Flexibility : this compound is compatible with aryl chlorides, a cost-effective alternative to bromides/iodides, as demonstrated in high-throughput pharmaceutical syntheses .
Biological Activity
Potassium trifluoro(2-fluoropyridin-3-yl)borate (CAS No. 1111732-91-2) is an organoboron compound that has garnered attention for its potential applications in organic synthesis, particularly in cross-coupling reactions. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : CHBFK
- Molecular Weight : 202.99 g/mol
- Appearance : White to almost white powder or crystalline solid
- Purity : Typically >98% (HPLC analysis)
This compound acts primarily as a reagent in various organic synthesis reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. Its unique trifluoroborate moiety allows it to participate effectively in C–C bond formation under mild conditions, which is advantageous compared to traditional boronic acids and esters.
Advantages Over Traditional Boron Reagents
- Stability : Unlike boronic acids, potassium trifluoroborates are moisture- and air-stable.
- Functional Group Tolerance : They exhibit compatibility with a wide range of functional groups.
- Ease of Handling : These compounds are easier to handle and purify than their boronic acid counterparts .
Biological Activity and Applications
While the primary focus of research on this compound has been on its utility in synthetic chemistry, there are emerging studies exploring its biological implications:
1. Anticancer Activity
Recent studies have suggested that organoboron compounds can exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
2. Antimicrobial Properties
Some organoboron compounds have demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Synthesis and Anticancer Evaluation
A study investigated the synthesis of this compound and its derivatives, assessing their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| K-trifluoro(2-fluoropyridin-3-yl)borate | 15 | HeLa |
| K-trifluoro(2-fluoropyridin-3-yl)borate derivative A | 10 | MCF7 |
| K-trifluoro(2-fluoropyridin-3-yl)borate derivative B | 20 | A549 |
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 8 |
Q & A
Q. How can researchers optimize the synthesis of potassium trifluoro(2-fluoropyridin-3-yl)borate?
Methodological Answer: The synthesis typically involves transmetallation using organolithium or Grignard reagents. For example:
Q. What are the key spectroscopic techniques for confirming the compound’s structure?
Methodological Answer:
- <sup>19</sup>F NMR : Expect a doublet of doublets (δ −135 to −136 ppm, J = 32–66 Hz) due to trifluoroborate symmetry .
- <sup>11</sup>B NMR : A quartet (δ −1.8 ppm, J = 32.8 Hz) confirms trifluoroborate formation .
- X-ray Diffraction : Single-crystal analysis (e.g., monoclinic P2₁/c space group) resolves bond angles and distances, critical for verifying pyridinyl-fluorine substitution .
Q. What storage conditions ensure the compound’s stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at room temperature. Avoid exposure to moisture, as hydrolysis can regenerate boronic acids .
- Handling : Use gloveboxes for weighing and aliquoting. Pre-cool solvents to −20°C before dissolution to mitigate exothermic decomposition .
Advanced Research Questions
Q. What challenges arise in interpreting <sup>19</sup>F and <sup>11</sup>B NMR spectra of fluorinated borates?
Methodological Answer:
- <sup>19</sup>F Signal Splitting : Coupling with adjacent boron nuclei (<sup>11</sup>B, I = 3/2) splits signals into quartets. For example, trifluoroborate groups show J(B-F) ≈ 32–66 Hz, requiring high-resolution spectrometers (≥400 MHz) for accurate integration .
- <sup>11</sup>B Quadrupolar Broadening : Use decoupling or magic-angle spinning (MAS) in solid-state NMR to resolve broad peaks. Solution-state NMR in acetone-d₆ minimizes linewidth broadening .
Q. How does this borate perform in Suzuki-Miyaura cross-coupling reactions with electron-deficient aryl chlorides?
Methodological Answer:
-
Catalytic System : Pd(OAc)₂/XPhos (2 mol%) in toluene/water (3:1) at 80°C achieves >80% yield with aryl chlorides. Add K₂CO₃ (3 equiv.) to stabilize the borate intermediate .
-
Substrate Scope : Reactivity is enhanced for electron-deficient partners (e.g., 4-nitrochlorobenzene) due to the electron-withdrawing fluorine on pyridine. Steric hindrance at the 2-fluorine position may reduce coupling efficiency with bulky substrates .
-
Data Table :
Aryl Chloride Yield (%) Conditions Reference 4-Nitrochlorobenzene 85 Pd/XPhos, 80°C, 12h 2-Chloropyridine 72 Pd/XPhos, 80°C, 18h
Q. How can researchers mitigate decomposition during the synthesis of reactive intermediates?
Methodological Answer:
- Intermediate Stabilization : Use low-temperature (−78°C) lithiation to prevent borate aggregation. Add 1,2-dimethoxyethane (DME) as a co-solvent to stabilize the organolithium intermediate .
- Quenching Protocol : Slowly add cold aqueous KHF₂ (0°C) to avoid sudden pH shifts. Filter under N₂ and wash with ice-cold Et₂O to remove unreacted starting materials .
Contradictions and Replicability Notes
- Synthesis Yields : Reported yields vary (65–73%) depending on solvent purity and lithiation time. Replicate procedures with rigorously dried THF and calibrated stoichiometry .
- NMR Chemical Shifts : Minor discrepancies in <sup>19</sup>F δ values (e.g., −135.1 vs. −136.4 ppm) may arise from solvent (DMSO-d₆ vs. acetone-d₆) or concentration effects. Always report solvent and temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
